molecular formula C13H17ClN2O3 B034486 5-Hydroxy-DL-tryptophan ethyl ester hydrochloride CAS No. 103404-89-3

5-Hydroxy-DL-tryptophan ethyl ester hydrochloride

Cat. No. B034486
M. Wt: 284.74 g/mol
InChI Key: ZPSOVZKVIHRWEL-UHFFFAOYSA-N
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Description

5-Hydroxy-DL-tryptophan, also known as DL-5-HTP, is a compound with the empirical formula C11H12N2O3 . It is a naturally occurring amino acid and a chemical precursor, as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The ethyl ester hydrochloride variant of this compound has a molecular weight of 284.74 .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-DL-tryptophan has an average mass of 220.225 Da and a monoisotopic mass of 220.084793 Da . The ethyl ester hydrochloride variant of this compound has a molecular weight of 284.74 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-DL-tryptophan include a molecular formula of C11H12N2O3, an average mass of 220.225 Da, and a monoisotopic mass of 220.084793 Da . The ethyl ester hydrochloride variant of this compound has a molecular weight of 284.74 .

Scientific Research Applications

  • Vasodilation and Blood Pressure Regulation : Jadhav et al. (2012) found that L-tryptophan ethyl ester dilates small mesenteric arteries by inhibiting voltage-operated calcium channels in smooth muscle, suggesting potential for lowering blood pressure (Jadhav et al., 2012).

  • Treatment of Hartnup Disease : According to Jonas and Butler (1989), Tryptophan ethyl ester can circumvent defective gastrointestinal neutral amino acid transport, benefiting the treatment of Hartnup disease (Jonas & Butler, 1989).

  • Synthesis of 5-Hydroxy-l-Tryptophan : Hara and Kino (2013) developed a novel cofactor regeneration process for enhanced synthesis of 5-hydroxy-l-tryptophan using modified l-phenylalanine 4-hydroxylase (Hara & Kino, 2013).

  • Influence on Serotonin Synthesis : Lookingland et al. (1986) discovered that exogenous tryptophan administration increases the synthesis, storage, and metabolism of serotonin in the rat hypothalamus (Lookingland et al., 1986).

  • Study of Protein-Protein Interactions : Loudon and Koshland (1970) explored the chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester, highlighting its potential as an environmental probe for studying protein-protein interactions due to its hydrophobic affinity and specificity for tryptophan in proteins (Loudon & Koshland, 1970).

  • Molecular Structure Analysis : Wakahara et al. (1973) provided insights into the molecular structure and stereoconfiguration of 5-Hydroxy-DL-tryptophan, which is crucial for understanding its role in tryptophan metabolism (Wakahara et al., 1973).

Safety And Hazards

5-Hydroxy-DL-tryptophan is considered hazardous and is toxic if swallowed . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOVZKVIHRWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585180
Record name Ethyl 5-hydroxytryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

CAS RN

103404-89-3
Record name Tryptophan, 5-hydroxy-, ethyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103404-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxytryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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